molecular formula C16H23N5O2 B2595131 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone CAS No. 2034427-83-1

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone

Cat. No. B2595131
CAS RN: 2034427-83-1
M. Wt: 317.393
InChI Key: TYWJAECSHUGIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Antifungal Activity

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(morpholino)methanone: and its derivatives have been investigated as potential antifungal agents. A study synthesized a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including this compound, via intramolecular cyclization. The synthesis involved the reaction of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones with polyphosphoric acid (PPA). These compounds were evaluated for their antifungal activity .

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c22-16(21-9-11-23-12-10-21)20-7-5-19(6-8-20)15-4-3-14(17-18-15)13-1-2-13/h3-4,13H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJAECSHUGIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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